SAHA-BPyne

Description

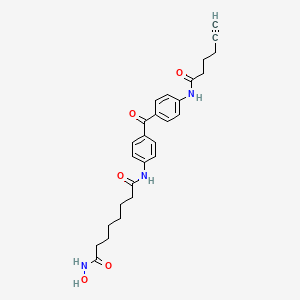

Structure

2D Structure

Properties

IUPAC Name |

N-[4-[4-(hex-5-ynoylamino)benzoyl]phenyl]-N'-hydroxyoctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5/c1-2-3-6-9-24(31)28-22-16-12-20(13-17-22)27(34)21-14-18-23(19-15-21)29-25(32)10-7-4-5-8-11-26(33)30-35/h1,12-19,35H,3-11H2,(H,28,31)(H,29,32)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTATGLVGGHVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to SAHA-BPyne: Structure, Properties, and Applications

This guide provides a comprehensive overview of this compound, a chemical probe derived from the histone deacetylase (HDAC) inhibitor Suberoylanilide Hydroxamic Acid (SAHA). It details the structure, chemical properties, and mechanism of action of this compound, along with its applications in proteomic research. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application of this compound in a research setting.

Core Structure and Chemical Properties

This compound is a trifunctional chemical probe designed for activity-based protein profiling (ABPP) of histone deacetylases. Its structure is based on the core scaffold of SAHA, a potent pan-HDAC inhibitor.[1][2] This core is modified with two key functionalities: a benzophenone (BP) photo-crosslinker and a terminal alkyne handle for bioorthogonal "click" chemistry.[3][4]

The formal name of this compound is N1-hydroxy-N8-[4-[4-[(1-oxo-5-hexyn-1-yl)amino]benzoyl]phenyl]-octanediamide.[5] Its structure allows it to bind to the active site of HDACs via the SAHA moiety. Upon exposure to ultraviolet (UV) light, the benzophenone group becomes activated and forms a covalent bond with nearby amino acid residues, effectively crosslinking the probe to the enzyme and its associated proteins. The terminal alkyne then serves as a reactive handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction, enabling the attachment of reporter tags such as fluorophores or biotin for visualization and enrichment.

| Property | Value | Reference |

| CAS Number | 930772-88-6 | |

| Molecular Formula | C₂₇H₃₁N₃O₅ | |

| Molecular Weight | 477.6 g/mol | |

| SMILES | O=C(CCCCCCC(NO)=O)NC1=CC=C(C(C2=CC=C(NC(CCCC#C)=O)C=C2)=O)C=C1 | |

| Solubility | DMSO: 5 mg/mL, Methanol: 5 mg/mL | |

| UV Absorption Maxima | 231, 305 nm |

Quantitative Data

This compound has been characterized for its efficacy in inhibiting HDAC activity and labeling HDAC complexes in various experimental settings.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ for HDAC Activity | ~3 µM | HeLa cell nuclear lysates | |

| Effective Labeling Concentration (Proteomes) | 100 nM | In vitro proteomes | |

| Effective Labeling Concentration (Live Cells) | 500 nM | Live cells |

Mechanism of Action and Biological Activity

This compound functions as an activity-based probe that targets class I and class II histone deacetylases. As a derivative of SAHA, it is a potent inhibitor of these enzymes, binding to the catalytic site and blocking substrate access. This inhibitory action is the basis for its use in profiling HDAC activities.

The probe's mechanism involves a multi-step process. First, the SAHA component directs the molecule to the active site of HDACs within native protein complexes. Upon UV irradiation, the benzophenone moiety covalently crosslinks this compound to the HDAC enzyme itself and to any closely associated proteins within the complex. This "captures" a snapshot of the HDAC interactome at the moment of irradiation. Finally, the alkyne tag allows for the selective attachment of reporter molecules, facilitating the identification and analysis of these captured proteins.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary to commercial suppliers, the synthesis of this compound involves the coupling of three key components: a suberoylanilide hydroxamic acid (SAHA) core, a benzophenone-containing linker, and a terminal alkyne tag. The synthesis of SAHA and its analogs typically involves the reaction of suberic anhydride with aniline, followed by conversion to the hydroxamic acid. For this compound, the aniline derivative would be pre-functionalized with the benzophenone and alkyne moieties.

In Vitro Proteome Labeling and Analysis

This protocol is adapted from methodologies described for profiling HDAC complexes in proteomes.

-

Proteome Preparation: Dilute proteome samples to a final concentration of 1 mg/mL in phosphate-buffered saline (PBS).

-

Probe Incubation: Add this compound to the proteome sample to a final concentration of 100 nM. For competition experiments, pre-incubate a control sample with an excess of SAHA (e.g., 10 µM) before adding this compound.

-

UV Crosslinking: Irradiate the samples with UV light (365 nm) on ice for a specified time (e.g., 2 minutes).

-

Click Chemistry: To the cross-linked sample, add a rhodamine-azide or biotin-azide reporter tag. The click chemistry reaction is typically carried out using a copper(I) catalyst, which can be generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate, and a stabilizing ligand such as TBTA or THPTA.

-

Sample Analysis:

-

For SDS-PAGE: Quench the reaction with SDS-PAGE loading buffer, run the gel, and visualize fluorescently tagged proteins using an in-gel fluorescence scanner.

-

For Mass Spectrometry: Precipitate the proteins, enrich for biotinylated proteins (if a biotin tag was used) using streptavidin beads, digest the proteins into peptides, and analyze by LC-MS/MS.

-

References

Principle of SAHA-BPyne as an Activity-Based Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoylanilide hydroxamic acid (SAHA) is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a key target for therapeutic development.

SAHA-BPyne is a trifunctional, activity-based probe derived from SAHA, designed for the comprehensive profiling of HDACs and their associated complexes in native biological systems.[1][2] This guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of this compound.

Core Principle and Mechanism of Action

This compound is engineered with three key chemical moieties that enable its function as an activity-based probe:

-

SAHA moiety: This component serves as the recognition element, binding to the active site of HDACs in a manner analogous to the parent inhibitor, suberoylanilide hydroxamic acid.[1] This interaction is driven by the hydroxamic acid group chelating the zinc ion essential for catalysis within the HDAC active site.[3]

-

Benzophenone (BP) moiety: A photo-activatable crosslinker, the benzophenone group, upon exposure to UV light, forms a covalent bond with proximal amino acid residues within the HDAC active site and with closely associated proteins in the HDAC complex.[1] This transforms the reversible binding of the SAHA moiety into an irreversible linkage.

-

Alkyne (BPyne) moiety: A terminal alkyne group functions as a bio-orthogonal handle for "click chemistry." This allows for the specific and efficient attachment of reporter tags, such as fluorophores (e.g., rhodamine-azide) for visualization or biotin-azide for affinity purification and subsequent mass spectrometry-based identification.

The combination of these three elements allows this compound to selectively label active HDAC enzymes and their immediate interacting partners within intact cellular environments or proteomes.

Quantitative Data

The following table summarizes key quantitative parameters associated with the use of this compound.

| Parameter | Value | Cell/System | Reference |

| IC50 (HDAC Activity) | ~3 µM | HeLa Cell Nuclear Lysates | |

| In Vitro Labeling Concentration | 100 nM | Proteomes | |

| In Situ (Live Cell) Labeling Concentration | 500 nM | Cultured Cells (e.g., MDA-MB-231) | |

| UV Crosslinking Wavelength | 365 nm | In Vitro and In Situ | |

| In Situ UV Irradiation Time | As little as 5 minutes | Cultured Cells |

Experimental Protocols

In Situ (Live Cell) Labeling of HDACs

This protocol describes the labeling of HDACs in living, cultured mammalian cells.

-

Cell Culture: Plate and culture cells (e.g., MDA-MB-231 human breast cancer cells) to the desired confluency under standard conditions.

-

Probe Incubation: Treat the cells with 500 nM this compound in culture medium. For competitive inhibition controls, co-incubate a separate batch of cells with 500 nM this compound and an excess of SAHA (e.g., 10 µM).

-

UV Crosslinking: Irradiate the cells with 365 nm UV light for a duration of 5-15 minutes on ice.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe, then harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

-

Click Chemistry: Proceed with the click chemistry protocol for conjugation of a reporter tag.

In Vitro Labeling of HDACs in Proteomes

This protocol is suitable for labeling HDACs in cell lysates or tissue homogenates.

-

Proteome Preparation: Prepare a cell or tissue lysate and determine the protein concentration.

-

Probe Incubation: Dilute the proteome to a final concentration of 1 mg/mL in PBS. Add this compound to a final concentration of 100 nM. For control samples, co-incubate with an excess of SAHA.

-

UV Crosslinking: Irradiate the samples with 365 nm UV light for 1 hour on ice.

-

Click Chemistry: Proceed with the click chemistry protocol.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This general protocol can be adapted for conjugating either a fluorescent reporter or a biotin tag to the alkyne handle of this compound-labeled proteins.

-

Reagent Preparation:

-

Azide-reporter stock (e.g., rhodamine-azide or biotin-azide) in DMSO.

-

Tris(2-carboxyethyl)phosphine (TCEP) stock in water.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock in DMSO.

-

Copper(II) sulfate (CuSO4) stock in water.

-

-

Reaction Assembly: To the this compound-labeled proteome, add the following reagents in order, vortexing after each addition:

-

Azide-reporter.

-

TCEP.

-

TBTA.

-

CuSO4.

-

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

-

Downstream Analysis: The labeled proteome is now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning (for fluorescent tags) or enrichment on streptavidin beads followed by mass spectrometry (for biotin tags).

Visualizations

Signaling Pathway: HDAC Regulation of Gene Expression

Caption: HDACs remove acetyl groups, leading to condensed chromatin and gene repression.

Experimental Workflow: Activity-Based Profiling with this compound

Caption: Workflow for labeling, enrichment, and identification of HDACs using this compound.

Logical Relationship: this compound Probe Design

Caption: The trifunctional design of the this compound activity-based probe.

Conclusion

This compound is a powerful chemical tool for the functional investigation of HDACs in complex biological samples. Its innovative design enables not only the identification of active HDAC enzymes but also the characterization of their associated protein complexes. The methodologies outlined in this guide provide a framework for the application of this compound in diverse research contexts, from basic science to drug discovery, facilitating a deeper understanding of the roles of HDACs in health and disease.

References

The Role of SAHA-BPyne in Elucidating Histone Deacetylase Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of SAHA-BPyne, a potent and versatile chemical probe, in the comprehensive profiling of histone deacetylases (HDACs) and their associated complexes. By combining the inhibitory prowess of Suberoylanilide Hydroxamic Acid (SAHA) with the capabilities of photo-crosslinking and bioorthogonal chemistry, this compound has emerged as an invaluable tool for activity-based protein profiling (ABPP), enabling a deeper understanding of the intricate roles of HDACs in cellular processes and disease.

Introduction to this compound: A Trifunctional Probe

This compound is a meticulously engineered molecule derived from the pan-HDAC inhibitor, SAHA.[1][2] Its design incorporates three key functional moieties, each playing a critical role in its utility for HDAC profiling:

-

SAHA Scaffold: The core structure is based on SAHA, which provides the probe with high affinity for the active sites of a broad range of HDACs, particularly Class I and Class II isoforms.[1][3] This ensures that the probe selectively targets these enzymes within the complex cellular proteome.

-

Benzophenone (BP) Photo-crosslinker: This group can be activated by ultraviolet (UV) light to form a covalent bond with nearby amino acid residues.[1] This feature transforms the reversible binding of the SAHA scaffold into an irreversible linkage, effectively "trapping" the probe on its target proteins and their immediate interaction partners.

-

Terminal Alkyne ("Pyne"): This bioorthogonal handle allows for the specific and efficient attachment of reporter tags, such as biotin or fluorescent dyes, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the enrichment and subsequent identification of the labeled proteins.

Mechanism of Action and Experimental Workflow

The application of this compound in HDAC profiling follows a multi-step workflow that leverages its unique chemical properties. This process, known as activity-based protein profiling (ABPP), allows for the identification and quantification of active HDACs and their associated protein complexes in native biological systems, including live cells.

Caption: A generalized workflow for activity-based protein profiling using this compound.

Quantitative Data Summary

The inhibitory activity of SAHA, the parent compound of this compound, has been extensively characterized against various HDAC isoforms. While specific IC50 values for this compound are less commonly reported, its activity is expected to be comparable to SAHA due to the shared pharmacophore. This compound itself has been shown to inhibit HDAC activity in HeLa nuclear lysate with an IC50 of approximately 3 µM.

Table 1: IC50 Values of SAHA against Human HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 33 ± 1 | |

| HDAC2 | 96 ± 10 | |

| HDAC3 | 20 ± 1 | |

| HDAC6 | 33 ± 3 | |

| HDAC8 | 540 ± 10 | |

| HeLa Cell Lysate (Global) | 200 ± 20 |

Table 2: HDACs and Associated Proteins Identified by this compound Profiling

| Protein Class | Identified Proteins | Reference |

| HDACs | HDAC1, HDAC2, HDAC6 | |

| HDAC-Associated Proteins | CoREST, MBD3, MTA1, MTA2 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from published literature.

In Vitro Proteome Labeling with this compound

This protocol is adapted for labeling HDACs in a cell lysate.

-

Proteome Preparation: Dilute cell lysate to a final protein concentration of 1 mg/mL in phosphate-buffered saline (PBS).

-

Probe Incubation: Add this compound to the proteome sample to a final concentration of 100 nM. For competition experiments, pre-incubate a parallel sample with an excess of free SAHA (e.g., 10 µM) for 30 minutes before adding this compound.

-

UV Crosslinking: Place the samples on ice in a 96-well plate and irradiate at 365 nm using a UV lamp for 60 minutes.

-

Click Chemistry:

-

Prepare a click chemistry cocktail containing:

-

Tris(2-carboxyethyl)phosphine (TCEP) (final concentration: 1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration: 100 µM)

-

Biotin-azide (final concentration: 100 µM)

-

Copper(II) sulfate (CuSO4) (final concentration: 1 mM)

-

-

Add the cocktail to the UV-irradiated proteome and incubate at room temperature for 1 hour with gentle rotation.

-

-

Protein Precipitation: Precipitate the proteins by adding methanol, chloroform, and water. Centrifuge to pellet the proteins.

-

Enrichment: Resuspend the protein pellet in a buffer containing SDS and enrich the biotinylated proteins using streptavidin-agarose beads.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins with trypsin directly on the beads.

-

Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Situ HDAC Profiling in Live Cells

This protocol outlines the procedure for labeling HDACs directly within living cells.

-

Cell Culture and Probe Treatment: Culture cells to the desired confluency. Treat the cells with this compound at a final concentration of 500 nM in culture medium. For competition experiments, pre-treat cells with excess SAHA (e.g., 10 µM) for 1 hour before adding this compound.

-

UV Crosslinking: Place the cell culture plates on ice and irradiate with 365 nm UV light for a duration of 5 to 30 minutes.

-

Cell Lysis: Wash the cells with cold PBS, then lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Click Chemistry, Enrichment, and Analysis: Proceed with the click chemistry reaction, enrichment, and mass spectrometry analysis as described in the in vitro protocol (steps 4-8).

Signaling Pathways Modulated by HDAC Inhibition

Inhibition of HDACs by SAHA (and by extension, this compound) leads to the hyperacetylation of histone and non-histone proteins, resulting in significant changes in gene expression and the activation of various signaling pathways. Two of the most well-documented downstream effects are the induction of apoptosis and cell cycle arrest.

SAHA-Induced Apoptosis Pathway

SAHA has been shown to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c. This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.

Caption: Signaling pathway of SAHA-induced apoptosis.

SAHA-Induced Cell Cycle Arrest via p21 Upregulation

A key mechanism by which SAHA induces cell cycle arrest is through the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). Increased p21 levels lead to the inhibition of cyclin-CDK complexes, thereby halting cell cycle progression.

Caption: SAHA-induced p21-mediated cell cycle arrest pathway.

Conclusion

This compound stands as a powerful chemoproteomic tool that has significantly advanced our ability to study HDACs in their native cellular environment. Its trifunctional design enables the selective capture and identification of active HDACs and their associated proteins, providing crucial insights into the composition and dynamics of HDAC complexes. The detailed protocols and understanding of the downstream signaling pathways affected by its parent compound, SAHA, further empower researchers to utilize this probe for novel discoveries in HDAC biology and for the development of next-generation epigenetic therapies.

References

- 1. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity-based probes for proteomic profiling of histone deacetylase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Benzophenone Crosslinker Function of SAHA-BPyne

This technical guide provides a comprehensive overview of this compound, a trifunctional chemical probe, with a specific focus on the role and mechanism of its benzophenone photo-crosslinker. This compound is an invaluable tool in chemical biology and drug discovery for the activity-based protein profiling (ABPP) of histone deacetylase (HDAC) complexes.

Introduction to this compound

This compound is a derivative of Suberoylanilide Hydroxamic Acid (SAHA), a potent, clinically approved pan-HDAC inhibitor known as Vorinostat. The probe is engineered with three key components:

-

SAHA Moiety : Serves as the recognition element, binding with high affinity to the catalytic active site of class I and class II HDACs.[1]

-

Benzophenone (BPyne) Moiety : A photo-activatable crosslinker that, upon exposure to UV light, forms a covalent bond with proximal amino acid residues of the target protein.

-

Terminal Alkyne Tag : A bioorthogonal handle that allows for the attachment of reporter molecules (e.g., biotin or fluorescent dyes) via copper-catalyzed azide-alkyne cycloaddition, a "click chemistry" reaction.[2]

This trifunctional design enables this compound to first bind to its enzymatic targets and then, upon photoactivation, permanently link to them. This covalent capture is essential for the subsequent isolation and identification of HDACs and their associated protein complexes from complex biological samples like cell lysates or even living cells.[2][3]

The Benzophenone Crosslinker: Mechanism of Action

The benzophenone group is a widely used photo-crosslinker in chemical biology due to its relatively specific reactivity and stability.[4] The process of photo-crosslinking is a two-step mechanism:

-

Photoactivation : Upon irradiation with UV light (typically around 350-365 nm), the benzophenone moiety absorbs a photon and is excited from its ground singlet state to an excited singlet state. It then rapidly undergoes intersystem crossing to a more stable, long-lived triplet biradical state.

-

Covalent Bond Formation : This highly reactive triplet state can abstract a hydrogen atom from nearby C-H bonds of amino acid side chains within the protein's binding pocket. This creates a transient protein radical and a ketyl radical on the probe. These two radicals then combine to form a stable, covalent carbon-carbon bond, permanently linking this compound to its target protein.

The key advantage of benzophenone is its preferential reaction with C-H bonds, which are abundant in proteins, making it an effective crosslinker. The UV wavelength used for activation is also less damaging to biological systems compared to shorter wavelengths required by other crosslinkers.

Caption: Mechanism of benzophenone photo-crosslinking.

Quantitative Data

This compound has been characterized for its inhibitory activity and labeling efficiency in various experimental settings. The key quantitative parameters are summarized below.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ for HDAC Activity | ~3 µM | HeLa Cell Nuclear Lysate | |

| Labeling Concentration (Proteomes) | 100 nM | Cancer Cell Proteomes | |

| Labeling Concentration (Live Cells) | 500 nM | Live Cancer Cells |

Target Identification using this compound

Proteomic studies have successfully utilized this compound to identify specific HDACs and their associated proteins. The covalent nature of the benzophenone crosslink ensures that even transient or weak protein-protein interactions within an HDAC complex can be captured.

| Identified Protein Targets | Cell Line / System | Significance | Reference |

| HDAC1, HDAC2, HDAC6 | Melanoma Cell Proteomes | Core enzymatic targets of SAHA. | |

| HDAC3 | Ovarian Cancer Lines | Confirmed as a target in different cell types. | |

| HDAC-Associated Proteins | Cancer Cell Proteomes | Demonstrates utility in profiling entire protein complexes. |

Experimental Protocols

The successful application of this compound relies on a precise multi-step experimental workflow.

Probe Incubation and Photo-Crosslinking

-

Preparation of Lysate : Prepare nuclear extracts or whole-cell lysates from cultured cells (e.g., HeLa, MUM2B, MUM2C) using appropriate lysis buffers.

-

Probe Incubation : Add this compound to the cell lysate (final concentration ~100 nM) or incubate with live cells (final concentration ~500 nM). For competition experiments, pre-incubate the lysate with an excess of a competitor inhibitor (e.g., SAHA) before adding this compound.

-

UV Irradiation : Transfer the mixture to a suitable plate (e.g., 96-well) and place it on ice. Irradiate with a long-wave UV lamp (365 nm) for a specified duration (e.g., 30 minutes) to activate the benzophenone crosslinker.

Click Chemistry for Biotin Tagging

-

Reagent Preparation : Prepare a "click" reaction cocktail. A typical cocktail includes:

-

Biotin-azide tag

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

-

Reaction : Add the click chemistry cocktail to the UV-irradiated lysate and incubate for 1-2 hours at room temperature to conjugate the biotin-azide tag to the alkyne handle of the crosslinked this compound.

Affinity Purification and Proteomic Analysis

-

Streptavidin Enrichment : Add streptavidin-agarose beads to the reaction mixture and incubate (e.g., overnight at 4°C) to capture the biotinylated protein complexes.

-

Washing : Wash the beads extensively with buffers (e.g., PBS, high-salt buffers) to remove non-specifically bound proteins.

-

On-Bead Digestion : Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.

-

Mass Spectrometry : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : Identify proteins by searching the acquired MS/MS spectra against a protein database. Specific targets are determined by comparing spectral counts between the this compound-treated samples and control/competitor-treated samples.

Visualized Workflows and Relationships

References

The Alkyne Tag of SAHA-BPyne: A Gateway for Click Chemistry in Histone Deacetylase Profiling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Suberoylanilide hydroxamic acid (SAHA), a potent pan-histone deacetylase (HDAC) inhibitor, has been a cornerstone in the development of epigenetic therapies. To further elucidate its mechanism of action and identify its protein interaction network, chemical probes derived from SAHA have been engineered. This guide focuses on SAHA-BPyne, a derivative equipped with a terminal alkyne tag, and its pivotal role in click chemistry applications. The alkyne moiety serves as a bioorthogonal handle, enabling the covalent attachment of reporter molecules for the detection, identification, and quantification of this compound's cellular targets. This document provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the use of this compound in activity-based protein profiling (ABPP).

Introduction to this compound and Click Chemistry

This compound is a chemically modified version of SAHA, an FDA-approved drug for the treatment of cutaneous T-cell lymphoma.[1] The parent molecule, SAHA, functions by binding to the zinc-containing active site of class I and II HDACs, leading to an accumulation of acetylated histones and non-histone proteins, which in turn affects gene expression and induces cell cycle arrest and apoptosis in cancer cells.[2][3]

This compound is ingeniously designed with two key modifications: a benzophenone photo-crosslinker and a terminal alkyne tag.[4][5] The benzophenone group allows for UV-induced covalent crosslinking to interacting proteins upon binding, while the terminal alkyne serves as a versatile handle for "click chemistry."

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, specific, high-yielding, and biocompatible. The most prominent example used in conjunction with this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne on this compound and an azide-modified reporter tag, such as a fluorophore or a biotin affinity handle. The bioorthogonal nature of the alkyne and azide groups ensures that they react specifically with each other without interfering with native cellular components.

The Role of the Alkyne Tag in Experimental Workflows

The alkyne tag is the linchpin of this compound's utility as a chemical probe. It enables a two-step labeling strategy that overcomes the limitations of using bulky reporter groups directly attached to the inhibitor. A small, non-disruptive alkyne tag is first introduced into the biological system via this compound, which then binds to its target proteins. After binding and photo-crosslinking, the cells are lysed, and the alkyne-tagged proteins are "clicked" to an azide-containing reporter molecule for downstream analysis.

This workflow offers several advantages:

-

Enhanced Cell Permeability: The small size of the alkyne tag minimizes steric hindrance, allowing for efficient cell entry and target engagement in living cells.

-

Reduced Perturbation of Binding: The minimal modification to the SAHA core structure is less likely to interfere with its binding to HDACs.

-

Versatility in Detection: A variety of azide-functionalized reporters can be used, allowing for different detection methods, including fluorescence imaging, Western blotting, and mass spectrometry-based proteomics.

The general experimental workflow is depicted below:

Quantitative Data

The following tables summarize the quantitative data for SAHA and this compound.

Table 1: Inhibitory Activity of SAHA against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 33 ± 1 | |

| HDAC2 | 96 ± 10 | |

| HDAC3 | 20 ± 1 | |

| HDAC6 | 33 ± 3 | |

| HDAC8 | 540 ± 10 |

Table 2: Activity and Labeling Concentrations of this compound

| Parameter | Concentration/Value | Cell Type/System | Reference |

| HDAC Labeling (in proteomes) | 100 nM | Not specified | |

| HDAC Labeling (in live cells) | 500 nM | Not specified | |

| IC50 (HDAC activity) | ~3 µM | HeLa cell nuclear lysates |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source. However, based on the synthesis of SAHA and its analogs, a general retro-synthetic approach can be proposed. The synthesis would likely involve the coupling of a suberic acid derivative, an aniline core modified with the benzophenone photophore, and a terminal alkyne-containing amine, followed by the formation of the hydroxamic acid.

Protocol for Activity-Based Protein Profiling (ABPP) with this compound

This protocol provides a general framework for using this compound to label and identify target proteins in cultured cells. Optimization of concentrations and incubation times may be necessary for different cell lines and experimental goals.

Materials:

-

This compound (from a commercial supplier or synthesized)

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin for affinity purification, or a fluorescent azide like AF488-Azide for imaging)

-

Click chemistry reagents:

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

-

-

Coomassie (Bradford) protein assay reagent

-

SDS-PAGE gels and running buffer

-

Western blot equipment and antibodies (if applicable)

-

Streptavidin beads (for biotin-based enrichment)

-

Mass spectrometer and reagents for proteomic analysis

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound (e.g., 500 nM) or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).

-

-

UV Photo-crosslinking:

-

Wash the cells with ice-cold PBS to remove excess probe.

-

Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined time (e.g., 15-30 minutes) to induce covalent crosslinking.

-

-

Cell Lysis:

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant using a Bradford assay.

-

-

Click Chemistry Reaction:

-

To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reagents in the following order, vortexing gently after each addition:

-

Azide-reporter tag (e.g., 100 µM final concentration)

-

TCEP or sodium ascorbate (e.g., 1 mM final concentration)

-

TBTA ligand (e.g., 100 µM final concentration)

-

CuSO4 (e.g., 1 mM final concentration)

-

-

Incubate the reaction at room temperature for 1 hour with gentle rotation.

-

-

Downstream Analysis:

-

For In-gel Fluorescence:

-

Precipitate the protein and resuspend in SDS-PAGE loading buffer.

-

Run the samples on an SDS-PAGE gel.

-

Visualize the labeled proteins using a fluorescence gel scanner.

-

-

For Affinity Purification and Mass Spectrometry:

-

If using a biotin-azide reporter, incubate the reaction mixture with streptavidin beads to enrich for labeled proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or on-bead digestion).

-

Analyze the peptides by LC-MS/MS to identify the this compound-labeled proteins.

-

-

Signaling Pathways Affected by SAHA

SAHA's inhibition of HDACs leads to widespread changes in the cellular proteome and signaling networks. Below are diagrams of key pathways modulated by SAHA.

SAHA-Induced Apoptosis Pathway

SAHA can induce apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the regulation of Bcl-2 family proteins and the activation of caspases.

SAHA's Effect on the Akt/FOXO3a Signaling Pathway

SAHA has been shown to inhibit the pro-survival Akt signaling pathway, leading to the activation of the pro-apoptotic transcription factor FOXO3a. The precise mechanism of SAHA-induced Akt dephosphorylation may involve the activation of protein phosphatases like PP1.

Conclusion

The alkyne tag on this compound is a powerful tool for chemical biology and drug development. It enables the use of click chemistry for the sensitive and specific labeling of HDACs and their associated protein complexes in native biological systems. This technical guide provides a foundation for researchers to utilize this compound in their studies, from understanding its mechanism of action to identifying novel therapeutic targets. The combination of a potent HDAC inhibitor with the versatility of click chemistry makes this compound an invaluable probe for dissecting the complex roles of HDACs in health and disease.

References

- 1. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-Tumor Effects and Molecular Mechanisms of Suberoylanilide Hydroxamic Acid (SAHA) on the Aggressive Phenotypes of Ovarian Carcinoma Cells | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to SAHA-BPyne's Specificity for Histone Deacetylases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the histone deacetylase (HDAC) inhibitor SAHA-BPyne, with a focus on its specificity and applications in research. This compound is a chemically modified derivative of the well-characterized pan-HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA). The addition of a benzophenone crosslinker and a terminal alkyne tag transforms SAHA into a powerful activity-based protein profiling (ABPP) probe, enabling the identification and characterization of HDACs and their associated complexes in native biological systems.

Core Concept: From Reversible Inhibition to Irreversible Profiling

SAHA is a potent, reversible inhibitor of Class I and Class II histone deacetylases. This compound is engineered to extend this inhibitory action into a tool for proteomic studies[1]. The benzophenone moiety allows for covalent crosslinking to target proteins upon UV irradiation, while the alkyne handle facilitates the attachment of reporter tags (e.g., fluorophores or biotin) via "click chemistry"[1]. This dual functionality allows for the visualization and enrichment of HDACs that are actively engaged by the probe.

Specificity Profile of this compound and its Parent Compound, SAHA

The table below summarizes the isoform-specific inhibitory concentrations (IC50) for the parent compound, SAHA.

| HDAC Isoform | IC50 (nM) | HDAC Class |

| HDAC1 | 33 ± 1 | I |

| HDAC2 | 96 ± 10 | I |

| HDAC3 | 20 ± 1 | I |

| HDAC6 | 33 ± 3 | IIb |

| HDAC8 | 540 ± 10 | I |

This data is for the parent compound SAHA and is intended to provide a reference for the expected specificity of this compound[3]. It is important to note that the addition of the benzophenone and alkyne moieties may influence the binding affinity for specific isoforms.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of SAHA and its analogs is well-documented and typically involves the coupling of suberic acid with an appropriate aniline derivative, followed by the formation of the hydroxamic acid. The synthesis of this compound would involve the incorporation of the benzophenone and alkyne functionalities into the SAHA scaffold.

In Vitro HDAC Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of compounds like this compound against HDACs using HeLa nuclear extract as a source of HDAC enzymes.

-

Preparation of Reagents :

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution to desired concentrations.

-

Use a commercially available HDAC inhibitor drug screening kit containing HeLa nuclear extract, a fluorogenic HDAC substrate, and assay buffer.

-

-

Assay Procedure :

-

In a 96-well plate, combine the HeLa nuclear extract, the fluorogenic HDAC substrate, and the assay buffer.

-

Add the various dilutions of this compound to the wells. Include a positive control (a known HDAC inhibitor like SAHA) and a negative control (DMSO vehicle).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis :

-

Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Activity-Based Protein Profiling (ABPP) with this compound

This protocol outlines the general workflow for using this compound to label and identify HDACs in a cellular context.

-

Cell Culture and Treatment :

-

Culture cells of interest (e.g., cancer cell lines) to the desired confluency.

-

Treat the cells with this compound at a suitable concentration (e.g., 500 nM for live cells). A control group without the probe should be included.

-

-

UV Crosslinking :

-

Expose the cells to UV light (e.g., 365 nm) for a short duration to induce photocrosslinking of the benzophenone group to nearby proteins.

-

-

Cell Lysis and Proteome Extraction :

-

Harvest the cells and prepare a cell lysate to extract the proteome.

-

-

Click Chemistry :

-

To the cell lysate, add a reporter tag containing an azide group (e.g., rhodamine-azide for fluorescence detection or biotin-azide for enrichment).

-

Perform the click chemistry reaction to attach the reporter tag to the alkyne group of this compound.

-

-

Analysis :

-

For visualization : Separate the labeled proteins by SDS-PAGE and visualize the tagged proteins using an appropriate imaging system (e.g., fluorescence scanner).

-

For identification : Use the biotin-tagged proteins for affinity purification on streptavidin beads. The enriched proteins can then be identified by mass spectrometry.

-

Visualizations

Conclusion

This compound is a valuable chemical probe for the study of histone deacetylases. Its design, based on the pan-HDAC inhibitor SAHA, allows for the covalent labeling and subsequent identification of active HDACs and their associated protein complexes within a native cellular environment. While isoform-specific inhibitory data for this compound is not yet available, the well-established profile of its parent compound, SAHA, suggests a broad-spectrum activity against Class I and IIb HDACs. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to utilize this compound in their investigations into the roles of HDACs in health and disease.

References

An In-depth Technical Guide to Activity-Based Protein Profiling with SAHA-BPyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Activity-Based Protein Profiling (ABPP) utilizing the chemical probe SAHA-BPyne. It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical information necessary to understand and implement this powerful chemoproteomic technique for the study of histone deacetylases (HDACs) and their associated complexes.

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that employs active site-directed covalent probes to assess the functional state of enzymes within complex biological systems, such as cell lysates, living cells, or even whole organisms.[1] Unlike traditional proteomic approaches that measure protein abundance, ABPP provides a direct readout of enzyme activity, offering a more accurate representation of the functional proteome.[1]

The core of ABPP lies in the design of activity-based probes (ABPs). These probes typically consist of three key components: a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, a reporter tag (such as a fluorophore or biotin) for visualization and enrichment, and a linker that connects the reactive group to the tag.[2] For in situ or in vivo studies where cell permeability is a concern, a two-step "click chemistry" approach is often employed. In this strategy, the bulky reporter tag is replaced with a small, bioorthogonal handle, such as an alkyne or azide group.[3] Following labeling, a corresponding reporter tag with a complementary handle is attached via a highly specific and efficient click chemistry reaction.[3]

This compound: A Chemical Probe for HDAC Profiling

This compound is a state-of-the-art activity-based probe specifically designed for the profiling of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.

The design of this compound is a sophisticated integration of three functional moieties:

-

Suberoylanilide Hydroxamic Acid (SAHA): This component serves as the recognition element, directing the probe to the active site of class I and II HDACs. SAHA is a well-characterized, potent, and reversible HDAC inhibitor that chelates the zinc ion essential for catalysis.

-

Benzophenone (BP): A photo-reactive group that, upon exposure to UV light, forms a covalent bond with nearby amino acid residues. This feature transforms the reversible interaction of the SAHA moiety into an irreversible covalent linkage, permanently tagging the target protein.

-

Alkyne (BPyne): A terminal alkyne handle that enables the subsequent attachment of a reporter tag (e.g., biotin-azide or a fluorescent-azide) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

This trifunctional design allows for the specific and covalent labeling of active HDACs and their closely associated proteins within their native cellular environment.

Experimental Workflow for ABPP with this compound

The following sections outline a comprehensive experimental workflow for utilizing this compound to identify and quantify HDACs and their interacting partners from cell culture.

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cell line (e.g., human cancer cell lines) at an appropriate density and allow them to adhere and grow overnight.

-

This compound Labeling: Treat the cells with the desired concentration of this compound (typically in the range of 100 nM for in vitro proteome labeling and 500 nM for live-cell labeling) or a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 1-4 hours) under standard cell culture conditions.

-

UV Crosslinking: To induce covalent bond formation, expose the cells to UV light (e.g., 365 nm) on ice for a specified duration (e.g., 15-30 minutes).

Cell Lysis and Proteome Preparation

-

Harvesting: After UV crosslinking, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

-

Homogenization: Further lyse the cells by sonication or other mechanical disruption methods on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the this compound-labeled proteins) with the click chemistry reagents. A typical reaction mixture includes:

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Azide-functionalized reporter tag (e.g., biotin-azide)

-

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

Protein Enrichment

-

Bead Preparation: Prepare streptavidin-conjugated agarose or magnetic beads by washing them with PBS.

-

Binding: Add the click chemistry reaction mixture to the prepared streptavidin beads and incubate at 4°C with gentle rotation for a specified time (e.g., 1-2 hours) to allow for the binding of the biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash them extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series includes:

-

PBS containing SDS

-

High-salt buffer (e.g., 1 M KCl)

-

Urea solution

-

PBS

-

On-Bead Digestion for Mass Spectrometry

-

Reduction and Alkylation: Resuspend the washed beads in a buffer containing a reducing agent (e.g., dithiothreitol, DTT) and incubate at an elevated temperature (e.g., 60°C). After cooling, add an alkylating agent (e.g., iodoacetamide, IAA) and incubate in the dark.

-

Trypsin Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) containing trypsin and incubate overnight at 37°C with shaking.

-

Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).

-

Desalting: Desalt the collected peptide solution using a C18 StageTip or a similar solid-phase extraction method.

-

Sample Preparation for Mass Spectrometry: Dry the desalted peptides in a vacuum concentrator and resuspend them in a buffer suitable for mass spectrometry analysis.

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform.

-

Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Sequest, Mascot) to identify the proteins.

-

Quantitative Analysis: Perform label-free quantification (e.g., spectral counting or precursor intensity-based methods) to determine the relative abundance of the identified proteins between the this compound-treated and control samples.

-

Data Filtering and Target Identification: Identify specific targets of this compound by filtering the data for proteins that are significantly enriched in the this compound-treated samples compared to the controls.

Data Presentation

Quantitative data from ABPP-MudPIT experiments can be effectively summarized in tables to facilitate the identification of high-confidence targets. The following table is a representative example of how such data can be presented, showcasing the spectral counts of identified proteins in control and this compound treated samples.

| Protein | Gene | Control (Spectral Counts) | This compound Treated (Spectral Counts) | Fold Change (Treated/Control) |

| Histone deacetylase 1 | HDAC1 | 2 | 58 | 29.0 |

| Histone deacetylase 2 | HDAC2 | 3 | 65 | 21.7 |

| Histone deacetylase 3 | HDAC3 | 1 | 35 | 35.0 |

| Histone deacetylase 6 | HDAC6 | 0 | 25 | - |

| Retinoblastoma-binding protein 4 | RBBP4 | 1 | 42 | 42.0 |

| Retinoblastoma-binding protein 7 | RBBP7 | 2 | 48 | 24.0 |

| MTA1 | MTA1 | 0 | 15 | - |

| MBD3 | MBD3 | 1 | 28 | 28.0 |

Note: This table is a hypothetical representation based on typical results from such experiments. Actual values will vary depending on the experimental conditions.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for ABPP using this compound.

This compound Mechanism of Action

References

- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 2. Comprehensive Guide to Activity-Based Protein Profiling (ABPP): Principles and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Probing the HDAC Interactome: Application Notes for SAHA-BPyne-based Proteomic Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of SAHA-BPyne, a potent chemical probe, in the proteomic analysis of Histone Deacetylase (HDAC) complexes. By combining the specificity of the HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) with a photo-activatable crosslinker and an enrichment tag, this compound allows for the covalent capture and subsequent identification of HDACs and their associated proteins from native biological systems.[1][2]

Introduction to this compound

This compound is a trifunctional chemical probe designed for activity-based protein profiling (ABPP) of HDACs.[1] Its structure comprises three key moieties:

-

A SAHA-based headgroup: This provides high-affinity binding to the active site of both class I and class II HDACs.

-

A benzophenone photocrosslinker: Upon exposure to UV light, this group forms a covalent bond with proximal proteins, effectively "trapping" the interacting partners.

-

A terminal alkyne handle: This "clickable" tag enables the specific and efficient enrichment of probe-labeled proteins using azide-functionalized resins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

This innovative design allows for the capture not only of the HDAC enzymes themselves but also of the components of their multi-protein complexes, providing a snapshot of the functional HDAC interactome.[2]

Experimental Applications

The use of this compound enables a range of applications in the study of HDAC biology and drug development, including:

-

Identification of HDAC complex components: Elucidate the composition of various HDAC complexes in different cell types and states.

-

Profiling inhibitor selectivity: Assess the engagement of small molecule inhibitors with specific HDAC complexes in a cellular context.

-

Understanding dynamic interactions: Investigate changes in HDAC complex composition in response to cellular signals or drug treatment.

-

Target discovery and validation: Identify novel protein-protein interactions within the HDAC signaling network as potential therapeutic targets.

Quantitative Analysis of HDAC Complexes

A key advantage of the this compound-based proteomic workflow is the ability to perform quantitative analysis of identified proteins. By comparing the abundance of proteins enriched from this compound-treated samples versus control samples (e.g., DMSO-treated or competition with excess SAHA), researchers can confidently identify specific interactors. Label-free quantification methods, such as spectral counting, are commonly employed for this purpose.[2]

Table 1: Representative Quantitative Data of Proteins Enriched with this compound from a Cancer Cell Line Proteome

| Protein | Gene | Function | Spectral Counts (this compound) | Spectral Counts (DMSO Control) | Fold Change |

| Histone deacetylase 1 | HDAC1 | Histone deacetylation, transcriptional repression | 152 | 5 | 30.4 |

| Histone deacetylase 2 | HDAC2 | Histone deacetylation, transcriptional repression | 138 | 3 | 46.0 |

| Histone deacetylase 6 | HDAC6 | Tubulin deacetylation, protein trafficking | 75 | 2 | 37.5 |

| REST corepressor 1 | RCOR1 | Corepressor for REST transcription factor | 98 | 1 | 98.0 |

| Methyl-CpG-binding domain protein 3 | MBD3 | Component of the NuRD complex | 85 | 2 | 42.5 |

| Metastasis associated 1 | MTA1 | Component of the NuRD complex | 62 | 0 | - |

| Retinoblastoma-binding protein 4 | RBBP4 | Component of multiple chromatin-remodeling complexes | 110 | 4 | 27.5 |

| G-protein pathway suppressor 2 | GPS2 | Component of the NCoR complex | 45 | 1 | 45.0 |

Note: The data presented in this table is a representative example compiled from typical results of this compound experiments and does not represent data from a single specific publication. The spectral counts are hypothetical to illustrate the principle of quantitative analysis.

Experimental Protocols

The following sections provide detailed protocols for the key experiments involved in the proteomic analysis of HDAC complexes using this compound.

Protocol 1: Live Cell Labeling with this compound

This protocol describes the treatment of live cells with this compound to label HDACs and their associated proteins in their native environment.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

SAHA (for competition control, stock solution in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

UV irradiation source (e.g., 365 nm UV lamp)

Procedure:

-

Cell Culture: Plate cells and grow to 80-90% confluency.

-

Probe Treatment:

-

For each experimental condition, aspirate the culture medium.

-

Add fresh, serum-free medium containing the desired concentration of this compound (typically 100-500 nM).

-

For competition controls, pre-incubate cells with a 100-fold excess of free SAHA for 30 minutes before adding this compound.

-

Incubate cells for 1-2 hours at 37°C in a CO2 incubator.

-

-

UV Crosslinking:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Place the cell culture plate on ice and irradiate with UV light (365 nm) for 15-30 minutes. Ensure the UV source is at a consistent distance from the cells.

-

-

Cell Harvesting:

-

After irradiation, scrape the cells into ice-cold PBS.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until further processing.

-

Protocol 2: Cell Lysis and Click Chemistry

This protocol details the lysis of this compound-labeled cells and the subsequent "click" reaction to attach a biotin tag for affinity purification.

Materials:

-

Labeled cell pellet from Protocol 1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Copper(II) sulfate (CuSO4) stock solution

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution

-

Azide-PEG3-Biotin stock solution

-

Methanol, Chloroform, and Water for protein precipitation

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Sonicate the lysate on ice to shear DNA and ensure complete lysis.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (soluble proteome) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

Protein lysate (1-2 mg)

-

Azide-PEG3-Biotin (final concentration 100 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

CuSO4 (final concentration 1 mM)

-

-

Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle rotation.

-

-

Protein Precipitation:

-

Precipitate the protein by adding a 4:1:3 mixture of methanol:chloroform:water to the reaction mixture.

-

Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully remove the upper aqueous layer and the lower chloroform layer, leaving the protein pellet at the interface.

-

Wash the pellet with methanol and centrifuge again.

-

Air-dry the protein pellet.

-

Protocol 3: Affinity Purification and On-Bead Digestion

This protocol outlines the enrichment of biotin-tagged proteins using streptavidin beads and subsequent on-bead digestion for mass spectrometry analysis.

Materials:

-

Dried protein pellet from Protocol 2

-

Resuspension buffer (e.g., 6 M Urea in 100 mM Tris-HCl, pH 8.0)

-

Streptavidin-agarose beads

-

Wash buffer 1 (e.g., 1% SDS in PBS)

-

Wash buffer 2 (e.g., 6 M Urea in PBS)

-

Wash buffer 3 (e.g., 50 mM Ammonium Bicarbonate)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

Procedure:

-

Protein Solubilization: Resuspend the protein pellet in resuspension buffer.

-

Affinity Purification:

-

Incubate the solubilized protein with pre-washed streptavidin-agarose beads for 2 hours at room temperature with rotation.

-

Centrifuge to collect the beads and discard the supernatant.

-

Wash the beads sequentially with Wash buffer 1, Wash buffer 2, and Wash buffer 3. Perform each wash three times.

-

-

On-Bead Digestion:

-

Resuspend the beads in 50 mM Ammonium Bicarbonate.

-

Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.

-

Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C with shaking.

-

-

Peptide Elution:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Perform a second elution with 50 mM Ammonium Bicarbonate and combine the supernatants.

-

Acidify the peptide solution with formic acid for mass spectrometry analysis.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound based proteomic analysis of HDAC complexes.

HDAC-mediated Transcriptional Repression

References

In Situ Profiling of Histone Deacetylases (HDACs) in Tissues with SAHA-BPyne: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in situ profiling of histone deacetylases (HDACs) in tissue samples using the activity-based probe, SAHA-BPyne. This compound is a chemical probe derived from the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA). It is engineered with a benzophenone moiety for UV-light-induced covalent crosslinking to target proteins and a terminal alkyne for subsequent bio-orthogonal "click" chemistry conjugation.[1] This allows for the specific labeling, identification, and quantification of active HDAC enzymes and their associated protein complexes directly within the complex environment of a tissue sample.

The ability to profile HDAC activity in situ is crucial for understanding their roles in normal physiology and disease, as well as for the development and validation of novel HDAC inhibitors. Traditional methods often rely on cell lysates, which can disrupt native protein complexes and alter enzymatic activity.[2] The this compound-based approach preserves the cellular and tissue architecture, providing a more accurate snapshot of HDAC activity in a physiologically relevant context.

Principle of the Method

The in situ profiling of HDACs using this compound involves a multi-step process that begins with the treatment of tissue sections with the probe. The SAHA moiety of the probe binds to the active site of HDACs. Upon exposure to UV light, the benzophenone group is activated, forming a covalent bond with the enzyme or closely associated proteins. Following crosslinking, the alkyne handle of the probe is available for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This allows for the conjugation of a reporter tag, such as a fluorophore for imaging or biotin for enrichment and subsequent proteomic analysis by mass spectrometry.

Data Presentation

The following tables summarize quantitative data on the application of this compound for HDAC profiling.

Table 1: this compound Probe Characteristics

| Characteristic | Value | Reference |

| Target Classes | Class I and Class II HDACs | [1] |

| IC₅₀ (HeLa cell nuclear lysate) | ~3 µM | [3] |

| Labeling Concentration (in proteomes) | 100 nM | [3] |

| Labeling Concentration (in live cells) | 500 nM |

Table 2: HDACs and Associated Proteins Identified by this compound Pulldown and Mass Spectrometry in Cancer Cell Lines

| Protein Identified | Function | Cell Line(s) | Reference |

| HDAC1 | Histone Deacetylase | Melanoma, Ovarian | |

| HDAC2 | Histone Deacetylase | Melanoma, Ovarian | |

| HDAC3 | Histone Deacetylase | Ovarian | |

| HDAC6 | Histone Deacetylase | Melanoma | |

| MBD3 | Component of NuRD complex | Melanoma | |

| MTA1 | Component of NuRD complex | Melanoma | |

| MTA2 | Component of NuRD complex | Melanoma | |

| p66β | Component of NuRD complex | Melanoma | |

| CoREST | Component of CoREST complex | Melanoma |

Experimental Protocols

Here, we provide detailed protocols for the key experiments involved in the in situ profiling of HDACs in tissues using this compound.

Protocol 1: Tissue Preparation and this compound Labeling

This protocol describes the preparation of frozen tissue sections and subsequent labeling with the this compound probe.

Materials:

-

Freshly dissected tissue

-

Isopentane, cooled on dry ice

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Gelatin-coated microscope slides

-

This compound probe (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Formaldehyde Fixative Solution (optional, for fixed tissues)

-

Sucrose Solution (for perfusion)

Procedure:

-

Tissue Freezing: Immediately snap-freeze fresh tissue in isopentane pre-chilled with dry ice. Store the frozen tissue at -70°C until sectioning. Do not allow the tissue to thaw before cutting.

-

Cryosectioning: Embed the frozen tissue in OCT compound. Cut frozen sections at a thickness of 5-10 µm using a cryostat set to a temperature between -15°C and -23°C. Mount the sections onto gelatin-coated histological slides.

-

Probe Incubation:

-

Prepare a working solution of this compound in ice-cold PBS. A starting concentration of 500 nM is recommended for in situ labeling.

-

Gently cover the tissue sections with the this compound solution.

-

For competition experiments, pre-incubate a parallel set of sections with a 10 µM solution of SAHA in PBS for 30 minutes before adding the this compound solution containing 10 µM SAHA.

-

Incubate the slides in a humidified chamber at 4°C for 1-2 hours.

-

Protocol 2: UV Crosslinking

This protocol details the UV irradiation step to covalently link the this compound probe to its target proteins.

Materials:

-

UV crosslinker with a 365 nm light source

-

Ice-cold PBS

Procedure:

-

Washing: After incubation with the probe, gently wash the tissue sections three times with ice-cold PBS to remove unbound this compound.

-

UV Irradiation:

-

Place the slides on a pre-chilled surface inside the UV crosslinker.

-

Irradiate the sections with 365 nm UV light. An energy setting of 400 mJoules/cm² is a good starting point. The optimal irradiation time may need to be determined empirically but typically ranges from 5 to 15 minutes.

-

Ensure the tissue sections remain cool during irradiation to prevent heat-induced artifacts.

-

Protocol 3: In Situ Click Chemistry

This protocol describes the conjugation of a reporter molecule (e.g., biotin-azide for pulldown or a fluorescent azide for imaging) to the alkyne-tagged proteins in the tissue section.

Materials:

-

Click Chemistry Reaction Buffer (e.g., PBS)

-

Biotin-azide or fluorescent-azide reporter tag

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate

-

Ice-cold PBS

Procedure:

-

Prepare Click Chemistry Reagents:

-

Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.

-

Prepare a working solution of the azide reporter tag in a suitable solvent (e.g., DMSO).

-

-

Prepare Click Reaction Mix: In an Eppendorf tube, mix the following reagents in order:

-

Click Chemistry Reaction Buffer

-

Azide reporter tag (final concentration typically 10-50 µM)

-

CuSO₄ and THPTA (pre-mixed in a 1:5 molar ratio, final copper concentration typically 50-100 µM)

-

Freshly prepared sodium ascorbate (final concentration typically 1-5 mM) to initiate the reaction.

-

-

Incubation:

-

Gently overlay the tissue sections with the freshly prepared click reaction mix.

-

Incubate in a dark, humidified chamber at room temperature for 1 hour.

-

-

Washing:

-

Gently wash the sections three times with PBS to remove excess click chemistry reagents.

-

The tissue sections are now ready for downstream applications such as imaging or protein extraction for pulldown and mass spectrometry.

-

Protocol 4: Protein Extraction, Pulldown, and Western Blotting

This protocol is for the enrichment of this compound-labeled proteins for identification by mass spectrometry or validation by Western blotting. This protocol assumes a biotin-azide tag was used.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper

-

Microcentrifuge tubes

-

Streptavidin-agarose beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-HDAC1, anti-HDAC2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Scrape the tissue sections from the slides into a microcentrifuge tube containing ice-cold lysis buffer.

-

Lyse the tissue by sonication or mechanical disruption on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Streptavidin Pulldown:

-

Incubate the clarified lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of this compound for in situ HDAC profiling.

Caption: Experimental workflow for in situ HDAC profiling.

References

Application Notes and Protocols for Studying HDAC-Associated Proteins Using SAHA-BPyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SAHA-BPyne, a potent activity-based probe, to investigate histone deacetylase (HDAC) associated proteins and their complexes. The protocols detailed below cover the entire workflow, from cell treatment to mass spectrometry-based protein identification, enabling researchers to elucidate the composition and dynamics of HDAC interactomes.

Introduction to this compound

Suberoylanilide hydroxamic acid (SAHA) is a well-characterized inhibitor of class I and II histone deacetylases (HDACs). This compound is a derivative of SAHA designed for activity-based protein profiling (ABPP). It incorporates two key functionalities: a benzophenone moiety for UV light-induced covalent crosslinking to interacting proteins and a terminal alkyne group for the attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] This allows for the specific capture and identification of HDACs and their closely associated proteins from complex biological samples.[3]

The mechanism involves this compound binding to the active site of HDACs. Upon UV irradiation, the benzophenone group forms a covalent bond with both the HDAC enzyme and any proteins in close proximity.[3] The alkyne tag then allows for the selective attachment of a biotin-azide tag, enabling enrichment of the crosslinked protein complexes on avidin-conjugated beads for subsequent analysis by mass spectrometry.[3]

Key Applications

-

Identification of novel HDAC-interacting proteins and complex members.

-

Profiling the selectivity of HDAC inhibitors within a cellular context.

-

Studying the dynamic changes in HDAC complexes in response to cellular stimuli or drug treatment.

-

Comparative analysis of HDAC interactomes across different cell types or disease states.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound, compiled from various studies.

| Parameter | Value | Cell/System Type | Reference |

| Probe Concentration (Proteomes) | 100 nM | Cancer cell proteomes | |

| Probe Concentration (Live Cells) | 500 nM | Live cancer cells | |

| IC50 for HDAC Activity | ~3 µM | HeLa cell nuclear lysates | |

| UV Crosslinking Wavelength | 350-360 nm | General for benzophenone probes |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the overall experimental workflow.

Caption: Mechanism of this compound photo-crosslinking with an HDAC complex.

Caption: Overall experimental workflow for studying HDAC-associated proteins.

Experimental Protocols

Materials and Reagents:

-

This compound (probe)

-

Cell culture reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

Biotin-azide tag

-

Copper(II) sulfate (CuSO4)

-